Ethyl fumarate

Catalog No.
S621666
CAS No.
2459-05-4
M.F
C6H7O4-
M. Wt
144.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl fumarate

CAS Number

2459-05-4

Product Name

Ethyl fumarate

IUPAC Name

(E)-4-ethoxy-4-oxobut-2-enoic acid

Molecular Formula

C6H7O4-

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/b4-3+

InChI Key

XLYMOEINVGRTEX-ONEGZZNKSA-N

SMILES

CCOC(=O)C=CC(=O)O

Synonyms

calcium monoethylfumarate, ethyl fumarate, ethyl fumarate, 2 copper salt, ethyl fumarate, 2 ferrium salt, ethyl fumarate, calcium salt, ethyl fumarate, lithium salt, ethyl fumarate, maganeese salt, ethyl fumarate, sodium salt, ethyl fumarate, zinc salt, ethylhydrogenfumarate, fumaric acid monoethyl ester, monoethyl fumarate, zinc monoethylfumarate

Canonical SMILES

CCOC(=O)C=CC(=O)[O-]

Isomeric SMILES

CCOC(=O)/C=C/C(=O)[O-]

Anti-Cancer Properties:

Studies have shown that ethyl fumarate may possess anti-cancer properties. It has been observed to inhibit the growth and proliferation of various cancer cell lines, including those of breast, colon, and lung cancer []. The specific mechanisms by which it exerts these effects are still under investigation, but they may involve:

  • Modulation of cell cycle progression: Ethyl fumarate may induce cell cycle arrest, hindering cancer cell division [].
  • Induction of apoptosis: It may trigger programmed cell death (apoptosis) in cancer cells [].
  • Anti-angiogenic effects: Ethyl fumarate might inhibit the formation of new blood vessels that nourish tumors [].

Neuroprotective Effects:

Emerging research suggests that ethyl fumarate may have neuroprotective properties. Studies have shown that it can:

  • Reduce oxidative stress: Ethyl fumarate may act as an antioxidant, protecting brain cells from damage caused by free radicals [].
  • Improve mitochondrial function: It may enhance the function of mitochondria, the energy-generating powerhouses of cells, which are crucial for neuronal health [].
  • Modulate inflammatory responses: Ethyl fumarate might have anti-inflammatory effects, potentially beneficial in neurodegenerative diseases linked to chronic inflammation [].

Other Potential Applications:

Beyond cancer and neurodegenerative diseases, ethyl fumarate is being explored for various other potential applications in scientific research, including:

  • Wound healing: Studies suggest that ethyl fumarate may promote wound healing by stimulating collagen production and cell migration [].
  • Metabolic disorders: Research is ongoing to investigate the potential effects of ethyl fumarate on metabolic disorders like diabetes and obesity [].
  • Drug delivery systems: Ethyl fumarate is being explored as a potential carrier molecule for drug delivery, aiming to improve drug bioavailability and targeting [].

Ethyl fumarate is an ester derived from fumaric acid (trans-butenedioic acid) []. It originates from various sources, including natural products like some fruits and wines []. This compound holds significance in research areas like polymer chemistry and proteomics due to its functional groups and reactivity [, ].


Molecular Structure Analysis

Ethyl fumarate possesses a linear molecular structure with a central carbon-carbon double bond (C=C). It has an ester group (C=O-O-C) on one end and a carboxylic acid group (C=O-OH) on the other []. This structure offers both electrophilic (electron-attracting) and nucleophilic (electron-donating) centers, making it a versatile building block for organic synthesis [].


Chemical Reactions Analysis

Ethyl fumarate undergoes various chemical reactions relevant to scientific research. Here are some key examples:

  • Synthesis: Ethyl fumarate can be synthesized through the esterification reaction between fumaric acid and ethanol. The reaction typically involves an acid catalyst like sulfuric acid [].
HOOC-CH=CH-COOH + C2H5OH -> C2H5OCO-CH=CH-COOH + H2O (Eq. 1)
  • Polymerization

    Ethyl fumarate acts as a cross-linking agent in the synthesis of polymers. The double bond and ester group participate in reactions that create linkages between polymer chains, enhancing strength and stability [].

  • Ugi reaction/IMDA cycloaddition

    Ethyl fumarate finds use in the Ugi reaction, a multicomponent condensation for creating complex molecules. Additionally, it can participate in intramolecular Diels-Alder (IMDA) cycloaddition reactions, leading to the formation of cyclic structures [].


Physical And Chemical Properties Analysis

  • Melting point: 43-45 °C []
  • Boiling point: 227-229 °C []
  • Solubility: Soluble in organic solvents like ethanol, acetone, and chloroform. Slightly soluble in water [].

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

0.2

Appearance

White Solid

Melting Point

68-70°C

UNII

Y3W849NG2N

Related CAS

55141-86-1 (hydrochloride salt)
62008-21-3 (zinc salt)
62008-22-4 (calcium salt)
76260-93-0 (lithium salt)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Dermatologic Agents

Pictograms

Irritant

Irritant

Other CAS

2459-05-4

Wikipedia

Ethyl fumarate

Dates

Modify: 2023-08-15

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